Methioninyl adenylate

Description

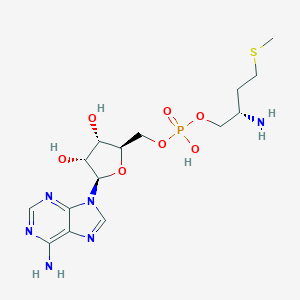

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-2-amino-4-methylsulfanylbutyl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N6O7PS/c1-30-3-2-8(16)4-26-29(24,25)27-5-9-11(22)12(23)15(28-9)21-7-20-10-13(17)18-6-19-14(10)21/h6-9,11-12,15,22-23H,2-5,16H2,1H3,(H,24,25)(H2,17,18,19)/t8-,9+,11+,12+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJZMJWXTYLFEU-OPYVMVOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N6O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156790 | |

| Record name | Methioninyl adenylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13091-93-5 | |

| Record name | Methioninyl adenylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013091935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methioninyl adenylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Formation of Methioninyl Adenylate

Catalytic Role of Methionyl-tRNA Synthetase (MetRS) in Adenylate Formation

Methionyl-tRNA synthetase is a member of the aminoacyl-tRNA synthetase (aaRS) family of enzymes, which are responsible for attaching the correct amino acid to its cognate tRNA molecule. nih.gov This function is crucial for maintaining the accuracy of the genetic code during protein translation. MetRS ensures that methionine is correctly paired with its corresponding tRNA (tRNAMet).

The process of attaching methionine to its tRNA, known as aminoacylation, occurs through a two-step mechanism catalyzed within the active site of MetRS.

Adenylation (Amino Acid Activation): In the first step, MetRS catalyzes the reaction between methionine and an adenosine (B11128) triphosphate (ATP) molecule. This reaction results in the formation of methionyl adenylate and the release of inorganic pyrophosphate (PPi). The methionyl adenylate remains bound to the enzyme as a high-energy intermediate.

Aminoacyl Transfer: In the second step, the activated methionyl group is transferred from the adenylate intermediate to the 3'-hydroxyl group of the terminal adenosine residue of the tRNAMet molecule. This forms methionyl-tRNA (Met-tRNAMet) and releases adenosine monophosphate (AMP).

This two-step process ensures a high degree of specificity and efficiency in protein synthesis.

The formation of methioninyl adenylate is a reversible reaction where the carboxyl group of methionine attacks the α-phosphate of ATP, forming a mixed anhydride (B1165640) bond and displacing a pyrophosphate molecule.

Reaction: L-Methionine + ATP ⇌ L-Methioninyl-AMP + PPi

This initial activation step is crucial as it energizes the methionine, making the subsequent transfer to tRNA thermodynamically favorable.

Thermodynamic and Kinetic Considerations of this compound Synthesis

The synthesis of this compound is governed by specific thermodynamic and kinetic principles that ensure the forward progress of the aminoacylation pathway.

The equilibrium of the adenylation sub-reaction is significantly shifted towards the products due to two primary factors:

Pyrophosphate Hydrolysis: As mentioned, the rapid hydrolysis of PPi makes the formation of this compound effectively irreversible in vivo.

Consumption of the Intermediate: The this compound formed is quickly consumed in the second step of the aminoacylation reaction, the transfer of the methionyl group to tRNAMet. According to Le Châtelier's principle, the removal of a product will drive the equilibrium to the right, favoring further synthesis of the intermediate.

These coupled reactions ensure a continuous and efficient supply of charged Met-tRNAMet for protein synthesis.

Reaction Conditions and Optimization for Enzymatic Synthesis

The in vitro enzymatic synthesis of this compound is dependent on several factors that influence the activity of Methionyl-tRNA Synthetase.

| Parameter | Optimal Condition/Value | Notes |

| pH | 7.2 - 8.0 | MetRS activity is generally optimal in a slightly alkaline environment. |

| Temperature | 37°C | The enzyme exhibits maximal activity at normal physiological temperature. |

| Magnesium Ions (Mg²⁺) | 10 mM | Mg²⁺ is an essential cofactor for MetRS, as it is for most enzymes that utilize ATP. It plays a crucial role in stabilizing the phosphate (B84403) groups of ATP and facilitating the nucleophilic attack. |

Optimal pH and Temperature Requirements for this compound Formation

The enzymatic activity of methionyl-tRNA synthetase, and consequently the rate of this compound formation, is significantly influenced by environmental factors such as pH and temperature. While optimal conditions can vary between organisms, studies on Escherichia coli MetRS provide valuable insights into these parameters.

The optimal pH for the activity of E. coli methionyl-tRNA synthetase has been observed to be in the slightly alkaline range. Research indicates that the enzyme exhibits maximal activity around a pH of 7.2 . Deviations from this optimal pH can lead to a decrease in enzymatic efficiency, likely due to alterations in the ionization state of amino acid residues within the active site that are critical for substrate binding and catalysis.

Temperature also plays a crucial role in the catalytic activity of MetRS. For E. coli MetRS, enzymatic assays are typically conducted at 37°C , which corresponds to the optimal growth temperature of this bacterium. At this temperature, the enzyme maintains its structural integrity and exhibits robust catalytic activity. While some studies have explored the temperature sensitivity of MetRS mutants, a comprehensive profile of the wild-type enzyme's activity across a broad temperature range is not extensively detailed in the available literature. However, it is understood that significant deviations from the optimal temperature can lead to a loss of enzyme activity due to denaturation at higher temperatures or reduced kinetic energy at lower temperatures.

| Parameter | Optimal Value (for E. coli MetRS) |

| pH | ~7.2 |

| Temperature | ~37°C |

Role of Divalent Cations (e.g., Mg²⁺) in Catalysis

The formation of this compound is critically dependent on the presence of divalent cations, with magnesium (Mg²⁺) being the most physiologically relevant and effective cofactor. Mg²⁺ plays a multifaceted role in the catalytic mechanism of methionyl-tRNA synthetase.

Firstly, Mg²⁺ forms a complex with ATP, specifically MgATP²⁻, which is the actual substrate for the enzyme. This chelation of the phosphate groups of ATP by Mg²⁺ helps to neutralize the negative charges, facilitating the nucleophilic attack by the carboxylate of methionine on the α-phosphate.

Secondly, Mg²⁺ is directly involved in the catalytic process within the active site of MetRS. It helps to properly orient the ATP molecule for the reaction and stabilizes the transition state during the formation of this compound. Studies on E. coli MetRS have shown that while Mg²⁺ is the preferred cation, other divalent cations such as manganese (Mn²⁺) can also support the reaction, albeit with different efficiencies and thermodynamic properties. For instance, the substitution of Mg²⁺ with Mn²⁺ in E. coli MetRS has been shown to shift the equilibrium of the reaction towards the formation of the adenylate.

The concentration of Mg²⁺ is a critical factor for optimal enzyme activity. In vitro assays for E. coli MetRS typically utilize a MgCl₂ concentration of 10 mM to ensure saturation of the enzyme with this essential cofactor nih.gov. Insufficient concentrations of Mg²⁺ would lead to a reduced reaction rate, while excessively high concentrations could potentially inhibit the enzyme.

| Divalent Cation | Role in Catalysis | Typical Concentration in Assays |

| Magnesium (Mg²⁺) | Forms MgATP²⁻ substrate, orients ATP in the active site, stabilizes the transition state. | 10 mM |

| Manganese (Mn²⁺) | Can substitute for Mg²⁺, shifts reaction equilibrium towards adenylate formation. | - |

Substrate Concentration Ratios and Reaction Rates

The rate of this compound formation is governed by the principles of enzyme kinetics, with the concentrations of the substrates, L-methionine and ATP, playing a crucial role. The Michaelis-Menten model is often used to describe the relationship between substrate concentration and the initial reaction velocity. The key kinetic parameters are the Michaelis constant (KM), which reflects the affinity of the enzyme for its substrate, and the catalytic constant (kcat), which represents the turnover number of the enzyme.

For E. coli methionyl-tRNA synthetase, steady-state kinetic analyses have been performed to determine these parameters for the amino acid activation step. These studies provide insight into the efficiency of this compound formation.

| Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

| L-Methionine | 8 | 120 | 1.5 x 10⁷ |

| ATP | 200 | 120 | 6.0 x 10⁵ |

| Kinetic parameters for the activation of methionine by E. coli MetRS at pH 7.2 and 37°C. |

The ratio of the substrate concentrations can significantly impact the reaction rate. At substrate concentrations well below the KM values, the rate of the reaction is approximately proportional to the concentration of both substrates. As the concentration of one substrate increases while the other is held constant, the reaction rate will increase until it reaches a plateau, at which point the enzyme is saturated with that substrate. For efficient formation of this compound, the intracellular concentrations of both methionine and ATP are maintained at levels that allow for a robust reaction rate.

Comparative Analysis with Other Aminoacyl Adenylates

This compound is one of twenty different aminoacyl adenylates formed during protein synthesis, each corresponding to a specific amino acid. The enzymes responsible for their formation, the aminoacyl-tRNA synthetases (aaRSs), are divided into two distinct classes, Class I and Class II, based on the architecture of their active sites and their catalytic mechanisms. Methionyl-tRNA synthetase is a member of Class I.

A key difference between the two classes lies in the initial site of aminoacylation on the tRNA. Class I enzymes, including MetRS, attach the amino acid to the 2'-hydroxyl group of the terminal adenosine of the tRNA, while Class II enzymes attach it to the 3'-hydroxyl group.

The kinetic parameters for the formation of different aminoacyl adenylates can also vary significantly, reflecting the different affinities of the synthetases for their respective amino acid and ATP substrates. This variation is crucial for maintaining the fidelity of protein synthesis.

| Feature | Class I Aminoacyl-tRNA Synthetases (e.g., MetRS) | Class II Aminoacyl-tRNA Synthetases (e.g., ProRS, GlyRS) |

| Active Site Architecture | Rossmann fold | Antiparallel β-sheets |

| Substrate Binding | Binds the minor groove of the acceptor stem of tRNA | Binds the major groove of the acceptor stem of tRNA |

| Initial Aminoacylation Site | 2'-OH of terminal adenosine | 3'-OH of terminal adenosine |

| Divalent Cation Requirement | Typically one Mg²⁺ ion | Often require two or three Mg²⁺ ions |

These structural and mechanistic differences underscore the evolutionary divergence of the two classes of aminoacyl-tRNA synthetases, each evolving to efficiently and accurately catalyze the formation of their specific aminoacyl adenylate intermediates, including the vital this compound.

Role of Methioninyl Adenylate in Protein Biosynthesis Fidelity

Hydrolysis of Misactivated Non-Cognate Aminoacyl Adenylates

If a non-cognate amino acid is mistakenly activated to form a non-cognate aminoacyl adenylate, the MetRS active site can catalyze the hydrolysis of this unstable intermediate. frontiersin.org This releases the incorrect amino acid and AMP, effectively preventing the misacylation of tRNAMet. This pre-transfer editing is a critical checkpoint for maintaining the accuracy of protein synthesis. frontiersin.orgfrontiersin.org

Discrimination Against Near-Cognate Amino Acids (e.g., Homocysteine)

A significant challenge for MetRS is to distinguish methionine from the structurally similar but toxic non-cognate amino acid, homocysteine. nih.govacs.org Homocysteine can be mistakenly activated by MetRS to form homocysteinyl adenylate. mdpi.com However, MetRS has a highly efficient pre-transfer editing mechanism to deal with this error. acs.orgpnas.org

When homocysteinyl adenylate is formed in the active site of MetRS, the enzyme facilitates a chemical reaction that leads to the cyclization of homocysteine into homocysteine thiolactone, releasing AMP. frontiersin.orgmdpi.comresearchgate.net This reaction is much more favorable for homocysteine than for methionine due to the chemical nature of homocysteine's thiol group and its positioning within the active site. acs.org This editing process is remarkably efficient, with one study in E. coli showing that for every 109 molecules of methionine incorporated into protein, one molecule of homocysteine is edited into thiolactone. pnas.org In the yeast Saccharomyces cerevisiae, this editing is also robust, with one molecule of homocysteine being converted to thiolactone for every 500 molecules of methionine incorporated into proteins. nih.gov

This pre-transfer editing of homocysteine is a vital quality control step in all organisms, from bacteria to humans, preventing the incorporation of this potentially harmful amino acid into proteins. bibliotekanauki.pl

Post-transfer Editing Mechanisms

Post-transfer editing is a crucial quality-control step that occurs after an amino acid has been erroneously transferred from the aminoacyl-adenylate intermediate to the tRNA. This mechanism involves the hydrolysis of the ester bond in the misacylated tRNA, releasing the incorrect amino acid and freeing the tRNA to be charged correctly.

In the context of MetRS, the primary challenge to fidelity comes from the non-proteinogenic amino acid homocysteine, which is structurally analogous to methionine. If homocysteine is mistakenly activated to form homocysteinyl-adenylate and subsequently transferred to tRNAMet , the resulting Hcy-tRNAMet must be cleared to prevent its participation in protein synthesis.

The general model for post-transfer editing in class I synthetases involves the translocation of the 3' end of the misacylated tRNA from the enzyme's catalytic (synthesis) site to a distinct editing domain. nih.gov This translocation can cover a significant distance within the enzyme's structure. nih.gov Once in the editing site, the ester bond linking the incorrect amino acid to the tRNA is specifically hydrolyzed. This site acts as a second sieve, excluding the correct amino acid (methionine) based on structural features and selectively cleaving the incorrect one (homocysteine).

While post-transfer editing is a well-established mechanism for several aminoacyl-tRNA synthetases like those for valine and leucine, the primary editing pathway for MetRS in handling homocysteine is widely recognized as a pre-transfer mechanism. nih.govnih.gov In this pathway, the misactivated homocysteinyl-adenylate is converted into a stable cyclic compound, homocysteine thiolactone, before it can be transferred to the tRNA. nih.govfrontiersin.orgnih.gov Some research indicates this editing for MetRS occurs within the catalytic site itself, rather than in a separate domain typical for post-transfer editing. aars.onlinenih.gov

However, the hydrolysis of mischarged tRNA remains the fundamental principle of proofreading. Some studies have observed the release of homocysteine and homocysteine thiolactone from tRNA charged with radiolabeled homocysteine, which suggests that a post-transfer hydrolytic pathway exists to clear any Hcy-tRNAMet that may have escaped the primary pre-transfer editing screen. nih.gov Disabling the editing functions of synthetases leads to the incorporation of incorrect amino acids, which is harmful to cell homeostasis. researchwithrutgers.com

The table below outlines the key molecular players and processes involved in the fidelity mechanisms related to MetRS.

| Component/Process | Role in Synthesis (Correct Pathway) | Role in Fidelity (Editing Pathway) |

| Enzyme | Methionyl-tRNA Synthetase (MetRS) | Methionyl-tRNA Synthetase (MetRS) |

| Cognate Substrate | Methionine | — |

| Non-Cognate Substrate | — | Homocysteine |

| Activated Intermediate | Methioninyl adenylate | Homocysteinyl adenylate |

| tRNA Acceptor | tRNAMet | tRNAMet |

| Pre-Transfer Product | Met-tRNAMet | Homocysteine thiolactone + AMP |

| Post-Transfer Substrate | — | Homocysteinyl-tRNAMet (Hcy-tRNAMet ) |

| Post-Transfer Action | — | Hydrolysis of Hcy-tRNAMet |

| Final Products | Met-tRNAMet for protein synthesis | Homocysteine + tRNAMet (recycled) |

Mechanistic and Kinetic Analysis of Methioninyl Adenylate Formation and Utilization

Steady-State and Pre-Steady-State Kinetics of MetRS Activity

Kinetic Parameters for Adenylate Synthesis, tRNA Charging, and Hydrolysis

The formation of methioninyl adenylate is the first chemical step catalyzed by MetRS, involving the reaction of methionine and ATP. Subsequent steps include the transfer of the methionyl moiety to the cognate tRNA (tRNA charging) and, in the case of errors, the hydrolysis of the incorrect product.

Studies on Escherichia coli MetRS have provided valuable kinetic parameters for these processes. For the activation of methionine, the wild-type E. coli MetRS exhibits a catalytic efficiency (kcat/Km) of 550,000 M⁻¹s⁻¹ nih.gov. Pre-steady-state analysis using stopped-flow fluorescence has shown that the formation of the methionyl adenylate intermediate is a rapid process oup.comacs.org. Each monomer of the dimeric native enzyme is capable of binding one mole of methionyl adenylate nih.govoup.com.

While comprehensive kinetic data for tRNA charging and hydrolysis by wild-type E. coli MetRS are distributed across various studies, empirical models have been developed to simulate the aminoacylation kinetics. These models are parameterized using experimentally determined Km and kcat values from both pyrophosphate exchange and aminoacylation assays to reproduce the observed in vivo tRNA charging demands plos.org. For instance, a kinetic model for E. coli cysteine-tRNA synthetase, a fellow class I synthetase, yielded a kcat of 2.96 s⁻¹ and a Km for tRNA of 1.05 µM for the aminoacylation step plos.org. Similar detailed kinetic parameters for MetRS are essential for a complete understanding of its function.

The hydrolysis of non-cognate aminoacyl-adenylates is a crucial proofreading or editing mechanism. MetRS has been shown to edit misactivated homocysteine through a pre-transfer editing mechanism involving the hydrolysis of the homocysteinyl-adenylate intermediate oup.com.

| Reaction Step | Enzyme | Substrate(s) | Km | kcat | kcat/Km (M⁻¹s⁻¹) |

| Adenylate Synthesis | E. coli MetRS (wild-type) | Methionine, ATP | - | - | 550,000 nih.gov |

| Adenylate Synthesis (Model) | E. coli CysRS | Cysteine, ATP | 27 µM (Cys), 279 µM (ATP) | 85 s⁻¹ | - |

| tRNA Charging (Model) | E. coli CysRS | Cys-AMP, tRNA | 16 µM (Cys), 1.05 µM (tRNA) | 2.96 s⁻¹ | - |

Note: The table includes data for E. coli MetRS where available and comparative data from a model of another class I synthetase (CysRS) to illustrate typical kinetic parameters. Specific Km and kcat values for wild-type E. coli MetRS for all reaction steps require further direct experimental determination.

Pyrophosphate Exchange Assays and Their Interpretation

The ATP-pyrophosphate (PPi) exchange assay is a classic method used to study the first step of the aminoacylation reaction, the formation of the aminoacyl-adenylate nih.gov. This assay measures the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of the specific amino acid, which is dependent on the forward and reverse rates of the adenylate formation reaction oup.com.

The rate of PPi exchange provides a measure of the catalytic efficiency of the amino acid activation step. The interpretation of these assays is crucial for understanding substrate specificity and the editing mechanisms of aminoacyl-tRNA synthetases. A key parameter derived from these studies is the discrimination factor, which is the ratio of the kcat/Km for the cognate amino acid versus a non-cognate one nih.gov. A high discrimination factor indicates a high degree of specificity at the amino acid activation step.

For MetRS, PPi exchange assays have been instrumental in demonstrating the enzyme's ability to discriminate against non-cognate amino acids like homocysteine. The observation of amino acid-dependent ATP-pyrophosphatase activity, where ATP is hydrolyzed to AMP and PPi in the absence of tRNA, provides evidence for a pre-transfer editing mechanism. This indicates that the non-cognate aminoacyl-adenylate is formed but then rapidly hydrolyzed before it can be transferred to the tRNA oup.com. The assay can also be used to study the mechanism of inhibitors, as competitive inhibitors of ATP will affect the kinetics of the PPi exchange nih.gov.

Conformational Dynamics and Enzyme Catalysis during this compound Turnover

The catalytic cycle of MetRS is accompanied by significant conformational changes in the enzyme. These dynamic movements are essential for substrate binding, catalysis, and product release, ensuring the high fidelity of the aminoacylation reaction.

Enzyme Conformational Changes Induced by Substrate Binding

Structural studies of E. coli MetRS have revealed that the binding of substrates induces significant conformational changes within the active site nih.gov. The binding of methionine and ATP triggers a rearrangement of active site residues to form a catalytically competent state. This "induced-fit" mechanism ensures that the substrates are correctly positioned for the nucleophilic attack of the methionine carboxylate on the α-phosphate of ATP, leading to the formation of this compound nih.gov.

Stopped-flow analysis of the methionine activation reaction has shown that methionine and ATP-Mg²⁺ bind to the enzyme to form a ternary complex before the chemical step occurs nih.govoup.com. This initial binding event is followed by a conformational change that facilitates the rapid conversion to the enzyme-methionyl adenylate-PPi complex nih.gov.

Transitions Between Pre-tRNA and Post-tRNA Binding States

The binding of the cognate tRNA to the MetRS:Met-AMP complex induces further, more dramatic conformational changes. The enzyme transitions from a "pre-tRNA binding state" to a "post-tRNA binding state," which is poised for the transfer of the activated methionyl group to the 3'-end of the tRNA.

While a detailed crystallographic timeline of these transitions for E. coli MetRS is still an area of active research, studies on the interaction of the initiator tRNA, Met-tRNAfMet, with methionyl-tRNA formyltransferase (MTF) provide analogous insights. These studies show that both the protein and the tRNA undergo induced structural changes upon binding nih.govnih.gov. Ethylation interference analysis has identified phosphates in the anticodon stem of the tRNA that, when modified, interfere with MTF binding, despite being distant from the primary protein-tRNA contact sites. This suggests that tRNA binding induces long-range conformational changes within the tRNA itself, which are likely mirrored by adjustments in the enzyme structure nih.govnih.gov. It is proposed that in MetRS, the binding of the tRNA's acceptor stem to the N-terminal domain and the interaction of the anticodon loop with the C-terminal domain correctly orient the 3'-CCA end of the tRNA in the active site for aminoacylation nih.gov.

Allosteric Regulation of this compound Formation

Allosteric regulation, where the binding of a molecule at one site on a protein affects the activity at a distant site, is a key mechanism for controlling enzyme function. While classic allosteric regulation of MetRS by small molecule effectors in E. coli is not well-documented, the broader concept of allostery is evident in the enzyme's response to substrate and tRNA binding, which involves communication between different domains.

Furthermore, studies on the E. coli MetNI methionine ATP Binding Cassette (ABC) transporter reveal a form of allosteric regulation of methionine availability. The MetNI transporter's ATPase activity is noncompetitively inhibited by methionine, which binds to two allosteric sites on the transporter nih.gov. This feedback mechanism regulates the intracellular concentration of methionine, which in turn affects the substrate availability for MetRS and the formation of this compound nih.gov. This represents an indirect allosteric control over the first step of methionyl-tRNA synthesis.

Effects of tRNA Binding on Adenylate Dynamics

The formation of this compound is the first of a two-step aminoacylation reaction catalyzed by methionyl-tRNA synthetase (MetRS). Following the activation of methionine, the binding of the cognate tRNA (tRNAMet) induces significant conformational and dynamic changes within the active site. These changes are crucial for the subsequent transfer of the methionyl group from the adenylate intermediate to the 3'-end of the tRNA, ensuring the fidelity of protein synthesis.

Research into the structural and kinetic aspects of this process has revealed that tRNA binding is not a passive event. Instead, it actively modulates the environment of the bound this compound, influencing its stability and positioning for the second step of the reaction. Upon binding, the acceptor stem of the tRNA extends toward the active site, prompting conformational rearrangements of key amino acid residues that interact with the methionyl adenylate intermediate. pnas.org

A significant conformational change occurs in response to the binding of the 3'-end of the tRNA. This interaction is proposed to cause the movement of a specific tyrosine residue, Y15. nih.gov In the absence of tRNA, this residue contributes to shielding the chemically reactive anhydride (B1165640) bond of the this compound. nih.gov The binding of tRNA triggers the displacement of Y15, which in turn "deshields" this bond, making it accessible to the 2'- or 3'-hydroxyl group of the terminal adenosine (B11128) of the tRNA for the subsequent nucleophilic attack and transfer of the methionine residue. nih.gov

Furthermore, molecular dynamics simulations have shown that the presence of the tRNA acceptor stem in the vicinity of the active site leads to a decrease in the stability of some hydrogen bonds between the this compound and the enzyme. For instance, the hydrogen bond between the adenylate and residue Y15 is observed to be significantly less persistent when tRNA is bound. pnas.org This loosening of the interaction likely facilitates the repositioning of the adenylate for the transfer reaction.

The table below summarizes the findings from molecular dynamics simulations, illustrating the change in the percentage of time specific hydrogen bonds are present between this compound (MetAMP) and MetRS residues, both in the absence and presence of tRNA.

| MetRS Residue | Interacting Atom on MetAMP | Hydrogen Bond Occupancy without tRNA (%) | Hydrogen Bond Occupancy with tRNA (%) |

|---|---|---|---|

| Leu13 | Nitrogen (Methionine moiety) | 98 | 95 |

| Tyr15 | Carbonyl Oxygen (Methionine moiety) | 75 | 21 |

| His24 | Phosphate (B84403) Oxygen | 88 | 65 |

| Trp253 | Adenine (B156593) Ring | 92 | 90 |

Structural Basis of Methionyl Trna Synthetase Interaction with Methioninyl Adenylate

X-ray Crystallographic Studies of MetRS-Methioninyl Adenylate Complexes

X-ray crystallography has provided high-resolution snapshots of the MetRS active site in complex with methioninyl adenylate and its analogues. These studies have been instrumental in identifying the key amino acid residues that are crucial for substrate binding and catalysis.

Crystallographic structures of Escherichia coli MetRS (EcMetRS) have revealed a constellation of residues that form the binding pocket for this compound. Among these, several are of particular importance:

Y15 (Tyrosine 15): This residue plays a dual role. It is involved in the binding of the methionine moiety and also controls the size of the hydrophobic pocket that accommodates the amino acid side chain. nih.gov Its movement is essential for both the initial binding of methionine and the subsequent release of the product. nih.gov

W253 (Tryptophan 253): This residue is a key player in the binding of both methionine and its analogues. nih.gov The movement of W253, along with Y15, is required to achieve the maximal free energy of binding. nih.gov Molecular dynamics simulations have further highlighted its role in stabilizing the adenine (B156593) moiety of the adenylate.

H301 (Histidine 301): This residue appears to be specifically involved in the recognition of the sulfur atom of the methionine side chain, contributing to the enzyme's specificity for its cognate amino acid. nih.gov It also forms electrostatic interactions with the methionine ligand. nih.gov

D52 (Aspartate 52): Site-directed mutagenesis studies have shown that Asp52 is critical for the stabilization of the transition state during the formation of methionyl adenylate. nih.gov It is thought to interact with the charged groups of the bound amino acid. nih.gov This residue is highly conserved among class I aminoacyl-tRNA synthetases. nih.gov

The following table summarizes the key residues and their established roles in the interaction with this compound.

| Residue | Organism | Role in Interaction | Reference |

| Y15 | E. coli | Controls hydrophobic pocket size, involved in methionine binding and product release. | nih.gov |

| W253 | E. coli | Key for binding strength of methionine and its analogues; stabilizes adenine. | nih.gov |

| H301 | E. coli | Specific recognition of the methionine sulfur atom; electrostatic interactions. | nih.govnih.gov |

| D52 | E. coli | Stabilizes the transition state for methionyl adenylate formation. | nih.gov |

The this compound molecule consists of a methionine moiety and an adenosine (B11128) monophosphate (AMP) moiety linked by a high-energy anhydride (B1165640) bond. X-ray structures reveal distinct interactions for each part of the molecule within the MetRS active site.

The methionine moiety is nestled in a hydrophobic pocket. The specificity for methionine is achieved through a combination of shape complementarity and specific hydrogen bonds. For instance, the sulfur atom of methionine is recognized by residues like His301. nih.gov

The adenosine moiety is also precisely positioned through a network of interactions. In Leishmania major MetRS (LmMetRS), the signature sequence motifs of class I aminoacyl-tRNA synthetases, KISKS and HIGH, are observed to make numerous contacts with the pyrophosphate that is released during the adenylation reaction, and by extension, with the phosphate (B84403) group of the adenylate. nih.gov

A crucial aspect of the catalytic mechanism is the protection of the highly reactive anhydride bond of this compound from premature hydrolysis. Crystallographic studies of EcMetRS complexed with methionyl adenylate analogues have shown that the enzyme effectively shields the region connecting the methionine and adenosine parts of the molecule. nih.gov This shielding is thought to be a key factor in preventing the non-productive breakdown of the intermediate.

Conversely, for the aminoacylation reaction to proceed, this bond must be "deshielded" to allow the 3'-end of the tRNA to attack the carbonyl carbon of the methionine moiety. Structural models suggest that the binding of the tRNA's 3'-end induces a conformational change in the enzyme, specifically a movement of residue Y15. nih.gov This movement is proposed to expose the anhydride bond, making it accessible for the nucleophilic attack by the tRNA and completing the transfer of methionine to the tRNA. nih.gov

Molecular Dynamics Simulations of MetRS-Methioninyl Adenylate Complexes

While X-ray crystallography provides static pictures, molecular dynamics (MD) simulations offer a dynamic view of the MetRS-methioninyl adenylate complex, revealing the flexibility and conformational changes that are essential for its function.

MD simulations have been used to investigate the stability of the this compound complex within the MetRS active site. These simulations have shown that the complex is stable, and they have also highlighted the flexibility of certain regions of the enzyme, which is crucial for accommodating the substrate and facilitating the catalytic steps. For example, simulations of Mycobacterium tuberculosis MetRS (M. tb MetRS) have shown that the enzyme undergoes significant conformational changes upon substrate binding, following an induced-fit mechanism. researchgate.net The binding of the ligand leads to a more dynamic state compared to the unbound (apo) form of the enzyme. researchgate.net

MD simulations are particularly powerful for exploring the conformational changes that occur during the catalytic cycle. Binding of methionine to MetRS is known to trigger conformational rearrangements within the active site. nih.gov Simulations can model these changes, providing insights into how the enzyme transitions from a state that binds methionine and ATP to one that accommodates the this compound intermediate, and finally to a state that is ready for tRNA binding.

Simulations of M. tb MetRS have revealed large structural rearrangements between the free and ligand-bound states, with specific structural elements moving to form the substrate-binding pockets. researchgate.net These computational approaches can also be used to model the transition states of the reactions, which are transient and difficult to capture experimentally. By simulating the pathway of the reaction, researchers can gain a deeper understanding of the energetic landscape and the specific protein motions that drive the catalytic process.

Analysis of Conserved Protein Motifs in Methionyl-tRNA Synthetase

Class I aminoacyl-tRNA synthetases, including MetRS, are characterized by the presence of highly conserved sequence motifs that are essential for their catalytic activity. nih.gov These motifs are hallmarks of this class of enzymes and play direct roles in substrate binding and the catalysis of aminoacyl adenylate formation. nih.gov

Role of HIGH and KMSKS Motifs in ATP and this compound Binding

The two most prominent motifs in class I synthetases are the HIGH (His-Ile-Gly-His) and KMSKS (Lys-Met-Ser-Lys-Ser) sequences. zymedi.com These motifs are located within the catalytic domain and are intimately involved in the binding of ATP and the subsequent stabilization of the methionyl adenylate intermediate. zymedi.comumbc.edu

The HIGH motif, often found as HLGH in E. coli MetRS, is situated in a loop connecting the first β-strand and an adjacent α-helix of the Rossmann fold. oup.comresearchgate.net Systematic mutagenesis studies have demonstrated that the two histidine residues within this motif are crucial for the catalysis of methionyl adenylate formation. nih.govoup.com They achieve this by stabilizing the phosphate chain of ATP during the transition state. nih.govoup.com Specifically, the ε-imino group of the first histidine (His21 in E. coli) and the δ-imino group of the second histidine (His24 in E. coli) are thought to be involved in this stabilization. oup.com The HIGH motif also plays a role in correctly positioning the adenine base of ATP. zymedi.comembopress.org

The KMSKS motif is located on a flexible loop that follows the final C-terminal β-strand of the Rossmann fold. embopress.org This motif is critical for stabilizing the transition state during the formation of methionyl adenylate. nih.gov Mutations within the KMSKS sequence of E. coli MetRS have been shown to strongly destabilize this transition state, while also decreasing the stability of the subsequent enzyme-methionyl adenylate:PPi-Mg2+ complex. nih.gov The basic residues within this motif, such as the lysines, are believed to directly interact with the β and γ phosphates of the ATP-Mg2+ substrate. nih.gov The flexibility of the loop containing the KMSKS motif is also essential, as restricting its movement significantly reduces the rate of methionyl adenylate formation. nih.gov After the formation of the aminoacyl-adenylate, the KMSKS loop undergoes a conformational change to a "closed" state. zymedi.com

Structural Features of the Catalytic Core Domain (Rossman Fold)

The catalytic core of all class I aminoacyl-tRNA synthetases, including MetRS, is built around a Rossmann fold. nih.govresearchgate.net This structural domain is characterized by a three-layer α/β/α architecture, with a central core composed of parallel β-sheets flanked by α-helices. wikipedia.org The Rossmann fold is responsible for the ATP-dependent formation of the enzyme-bound aminoacyl-adenylate. umbc.eduutoronto.ca

The active site, which accommodates both ATP and the amino acid, is located at the C-terminal edge of the β-sheet. The conserved HIGH and KMSKS motifs are integral parts of this catalytic domain. researchgate.net The Rossmann fold in MetRS is interrupted by an insertion known as connecting peptide 1 (CP1). researchgate.net However, in MetRS, this insertion is significantly shorter compared to other class Ia synthetases like isoleucyl-tRNA synthetase (IleRS) and valyl-tRNA synthetase (ValRS), and consequently, it lacks an editing domain for proofreading misactivated amino acids. umbc.eduutoronto.ca The editing function in MetRS for non-proteinogenic amino acids like homocysteine occurs within the active site itself. aars.online

Evolutionary Divergence in Methionyl-tRNA Synthetase Structures

Methionyl-tRNA synthetases exhibit considerable structural diversity across different domains of life, reflecting a complex evolutionary history. nih.gov While the core catalytic domain based on the Rossmann fold is conserved, the acquisition of additional domains at the N- and C-termini has led to variations in oligomeric state and function. nih.govbibliotekanauki.pl

The minimal MetRS, found in the bacterium Aquifex aeolicus, is a monomer consisting of the catalytic domain and an anticodon-binding domain. nih.gov In other bacteria, such as E. coli, a dimerization domain is appended to the C-terminus. nih.gov Eukaryotic MetRSs display even greater complexity. nih.gov For instance, yeast MetRS lacks the C-terminal dimerization domain found in E. coli but possesses an N-terminal Glutathione (B108866) S-transferase (GST) domain, which is involved in its interaction with a cofactor protein within a multi-synthetase complex. nih.gov This GST domain is also present in MetRS from insects to humans. nih.gov

Human cytosolic MetRS is part of a large multi-tRNA synthetase complex (MSC) and has appended peptides at both its N- and C-termini. nih.gov The N-terminal extension includes the GST domain, while the C-terminus has a WHEP domain. nih.gov In contrast, mitochondrial MetRSs are thought to be of eubacterial origin and thus share more structural similarity with their prokaryotic counterparts. mdpi.com

A notable evolutionary divergence is seen in the anticodon recognition strategy. The bacterial MetRS from E. coli can recognize and aminoacylate mammalian initiator tRNA (tRNAiMet), which has a seven-member anticodon loop, but it does not act on mammalian elongator tRNAMet, which possesses a nine-member anticodon loop. pnas.org This specificity is an intrinsic property of the bacterial enzyme. pnas.org

This modular evolution, where core catalytic machinery is embellished with various domains, has allowed MetRS to be integrated into complex cellular networks, such as the MSC in mammals, and to acquire additional functions beyond its canonical role in protein synthesis. nih.govnih.gov

Table 2: Domain Architecture of Methionyl-tRNA Synthetase in Different Organisms

| Organism | Key Structural Features | Oligomeric State | Reference |

|---|---|---|---|

| Aquifex aeolicus | Minimal core enzyme: Catalytic domain + Anticodon-binding domain | Monomer | nih.gov |

| Escherichia coli | Core enzyme with a C-terminal dimerization domain | Dimer | nih.gov |

| Saccharomyces cerevisiae (Yeast) | N-terminal GST domain; part of a smaller complex | Part of a ternary complex | nih.gov |

| Homo sapiens (Human Cytosolic) | N-terminal GST domain and C-terminal WHEP domain; part of the MSC | Component of a large multi-synthetase complex | nih.govnih.gov |

Regulation of Methionyl Trna Synthetase Activity by Methioninyl Adenylate

Feedback Mechanisms in M_e_thionine Metabolism Pathways

Methionine metabolism is a tightly regulated process involving multiple feedback loops to maintain cellular homeostasis. While S-adenosylmethionine (SAMe) is a well-known allosteric inhibitor of enzymes in the methionine biosynthetic pathway, methioninyl adenylate acts as a direct modulator of MetRS activity. researchgate.netamegroups.org The concentration of this compound is intrinsically linked to the availability of methionine and ATP, the substrates for its synthesis by MetRS. wikipedia.org An accumulation of this compound can signal a sufficient supply of methionine for protein synthesis, thereby influencing the rate of tRNAMet charging.

Role of this compound in Enzyme Derepression and Inactivation

This compound has been demonstrated to be a potent inhibitor of MetRS in vitro and can also exert its effects in vivo when added to the growth medium of organisms like Escherichia coli. oup.com This inhibition leads to a decrease in the level of charged methionyl-tRNA (Met-tRNAMet), which in turn triggers a derepression of MetRS synthesis. nih.gov This indicates a regulatory mechanism where the cell responds to a perceived lack of charged tRNAMet by increasing the production of the enzyme responsible for its synthesis.

Interestingly, alongside this derepression, this compound can also lead to a specific inactivation of the MetRS enzyme. nih.gov This dual effect highlights a complex regulatory circuit where the cell both increases the synthesis of the enzyme and modulates the activity of the existing enzyme pool in response to the levels of this key intermediate.

The addition of L-methioninyl adenylate to the growth medium of E. coli K12 results in a specific deacylation of tRNAMet. nih.govnih.gov In exponentially growing cells in minimal medium, tRNAMet is typically fully aminoacylated (100%). However, the introduction of this compound leads to a dose-dependent decrease in the level of charged tRNAMet. nih.govnih.gov

| Concentration of L-Met-ol-AMP (mM) | Level of Methionyl-tRNAMet formed (%) |

| 0 | 100 |

| 0.05 | ~70 |

| 0.1 | ~50 |

| 0.2 | ~35 |

| Data derived from studies on E. coli K12 grown in minimal medium. oup.com |

This specific deacylation of tRNAMet demonstrates the targeted effect of this compound on the methionyl-tRNA synthetase within the cellular environment.

The level of aminoacylated tRNAMet is directly linked to the rate of protein synthesis. When the level of charged tRNAMet is reduced by the action of this compound, it has a significant impact on cell growth, which is a direct reflection of the rate of de novo protein synthesis. nih.govnih.gov Studies have shown that when more than 35% of tRNAMet is deacylated, the growth rate of E. coli is reduced and becomes proportional to the amount of methionyl-tRNA formed. nih.govnih.gov This indicates that the availability of charged tRNAMet becomes the limiting factor for protein synthesis under these conditions.

The inhibition of protein synthesis by this compound has also been observed in other systems, such as chick embryo fibroblasts, where it rapidly stops both protein and DNA synthesis. nih.gov This underscores the fundamental importance of maintaining a sufficient pool of aminoacylated tRNAs for the continuation of essential cellular processes.

Methioninyl Adenylate As a Research Probe and Inhibitor in Enzyme Studies

Design and Synthesis of Chemically Stable Methioninyl Adenylate Analogues

The transient nature of the mixed anhydride (B1165640) bond in this compound makes it unsuitable for direct use in many experimental settings. Consequently, researchers have focused on creating stable isosteres that mimic the structure and electrostatic properties of the natural intermediate, allowing for detailed biochemical and structural analyses.

Rational Design Strategies for Modified Analogues

The primary strategy in designing stable this compound analogues revolves around replacing the labile phospho-carboxylate anhydride linkage with a more robust chemical moiety that is resistant to hydrolysis. This approach aims to create molecules that can bind to the MetRS active site with high affinity, effectively acting as mimics of the catalytic intermediate.

Key rational design strategies include:

Modification of the Ribose Moiety: Alterations to the ribose sugar can enhance binding affinity and selectivity. However, maintaining the key interactions with the enzyme is crucial. Synthesis often starts from protected adenosine (B11128) derivatives, such as 2',3'-isopropylideneadenosine, to allow for specific modifications at the 5'-position.

Variation of the Linker: Different chemical linkers can be employed to connect the methionine and adenosine moieties. The choice of linker influences the flexibility and conformational preferences of the analogue, which in turn affects its binding to the enzyme.

Structure-Based Design: With the availability of high-resolution crystal structures of MetRS, researchers can employ computational modeling and docking studies to design analogues that fit optimally into the active site. This allows for the rational introduction of chemical groups that can form favorable interactions with specific amino acid residues, thereby increasing binding affinity and specificity.

These design principles have led to the successful synthesis of a variety of stable this compound analogues that have been instrumental in advancing our understanding of MetRS function.

Specific Analogue Structures and Their Binding Characteristics

Several chemically stable analogues of this compound have been synthesized and characterized for their ability to bind and inhibit MetRS. These analogues typically feature modifications to the phosphate (B84403) group to prevent hydrolysis while retaining the essential structural features required for recognition by the enzyme.

A notable study by Lee et al. (1999) described the synthesis of four stable this compound analogues. researchgate.net These compounds were designed as inhibitors of MetRS and were synthesized from 2',3'-isopropylideneadenosine. researchgate.net The key structural feature of these analogues is the replacement of the hydrolytically unstable phosphoanhydride bond with more stable linkages.

The binding characteristics of these analogues were evaluated by measuring their ability to inhibit the aminoacylation activity of MetRS from various organisms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their binding affinity.

| Analogue | Chemical Modification | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| Analogue 3 | Sulfamoyl linkage | E. coli MetRS | 0.8 |

| Analogue 4 | Phosphonate linkage | E. coli MetRS | 1.2 |

| Analogue 5 | Modified sulfamoyl linkage | E. coli MetRS | 1.5 |

| Analogue 6 | Alternative sulfamoyl linkage | E. coli MetRS | 2.5 |

These data demonstrate that the synthesized analogues are potent inhibitors of E. coli MetRS, with IC50 values in the low micromolar range. The specific chemical nature of the stable linkage influences the binding affinity, with the sulfamoyl-linked analogue (Analogue 3) exhibiting the strongest inhibition in this study.

Inhibition Studies of Methionyl-tRNA Synthetase by Analogues

The development of stable this compound analogues has enabled detailed investigations into their inhibitory effects on the function of MetRS, both at the enzymatic level and in a cellular context.

Inhibition of Aminoacylation Activity Across Species

A significant advantage of using stable analogues is the ability to assess their inhibitory potency against MetRS from different organisms. This provides insights into the conservation of the active site and can inform the development of species-specific inhibitors. The four analogues synthesized by Lee et al. (1999) were tested against MetRS from a bacterium (Escherichia coli), a mycobacterium (Mycobacterium tuberculosis), a yeast (Saccharomyces cerevisiae), and humans. researchgate.net

The results showed that these analogues strongly inhibited the aminoacylation activity of MetRS from all tested species, indicating a high degree of conservation in the this compound binding site across different domains of life. researchgate.net

| Analogue | E. coli MetRS IC50 (µM) | M. tuberculosis MetRS IC50 (µM) | S. cerevisiae MetRS IC50 (µM) | Human MetRS IC50 (µM) |

|---|---|---|---|---|

| Analogue 3 | 0.8 | 1.0 | 1.2 | 1.5 |

| Analogue 4 | 1.2 | 1.5 | 1.8 | 2.0 |

| Analogue 5 | 1.5 | 2.0 | 2.5 | 3.0 |

| Analogue 6 | 2.5 | 3.0 | 3.5 | 4.0 |

These findings highlight the potential of these analogues as broad-spectrum inhibitors of MetRS. The subtle differences in inhibitory activity may reflect minor structural variations in the active sites of the enzymes from different species.

Effects on Bacterial Growth and Protein Synthesis

The inhibition of MetRS, a crucial enzyme for protein synthesis, is expected to have a detrimental effect on bacterial growth. To investigate this, the this compound analogues were tested for their ability to inhibit the growth of various microorganisms.

Interestingly, among the microorganisms tested, these chemicals showed a growth inhibition effect only on E. coli. researchgate.net The lack of activity against other bacteria could be due to differences in cell wall permeability, the presence of efflux pumps that actively remove the inhibitors from the cell, or metabolic pathways that can bypass the inhibition.

The bacteriostatic effect of this compound itself has been studied in Salmonella typhimurium, where the addition of 0.1 mM of the compound to the culture medium was found to inhibit growth. researchgate.net This inhibition was specifically reversed by the addition of L-methionine, confirming that the effect was due to the targeting of methionine metabolism. researchgate.net

Inhibition of MetRS directly impacts protein synthesis. By preventing the formation of methionyl-tRNA, the supply of the initiating amino acid for translation is depleted, leading to a cessation of protein production and ultimately inhibiting cell growth. The potent inhibition of MetRS activity by the stable analogues strongly suggests that their mechanism of antibacterial action is the disruption of protein synthesis.

Use of Analogues to Sample Conformational Changes in MetRS

Chemically stable this compound analogues have proven to be invaluable tools for studying the dynamic conformational changes that occur within the active site of MetRS during its catalytic cycle. By "trapping" the enzyme in a state that mimics the binding of the intermediate, researchers can use techniques like X-ray crystallography to obtain detailed structural snapshots of these transient states.

Binding of methionine to MetRS is known to induce conformational changes in the active site. nih.gov The use of this compound analogues allows for the study of subsequent steps in the catalytic pathway.

A study by Crépin et al. (2003) utilized several methionine and this compound analogues to probe the conformational landscape of E. coli MetRS. nih.gov By diffusing these analogues into crystals of the enzyme, they were able to solve the structures of the resulting complexes at high resolution. nih.gov

These structural studies revealed the critical roles of specific amino acid residues in the binding of the amino acid and the adenylate. Key findings include:

Role of Y15 and W253: Residues Tyrosine 15 (Y15) and Tryptophan 253 (W253) were identified as playing crucial roles in the binding of methionine and its analogues. nih.gov The full motion of these residues is required to achieve the maximum free energy of binding. nih.gov

Control of the Hydrophobic Pocket: Y15 also controls the size of the hydrophobic pocket where the side chain of methionine interacts. nih.gov

Recognition of the Sulfur Atom: Histidine 301 (H301) appears to be involved in the specific recognition of the sulfur atom of methionine. nih.gov

Shielding of the Adenylate Moiety: The structures of MetRS complexed with this compound analogues demonstrated that the enzyme shields the region that joins the methionine and adenosine moieties. nih.gov

Furthermore, the structure of MetRS complexed with a methionine analogue that mimics the tetrahedral carbon of the transition state in the aminoacylation reaction provided novel insights. nih.gov Based on this model, it was proposed that upon binding of the 3'-end of the tRNA, Y15 undergoes another conformational change to expose the anhydride bond in the natural adenylate for the subsequent transfer reaction. nih.gov

These studies exemplify how stable this compound analogues serve as powerful molecular probes, enabling researchers to dissect the intricate conformational choreography that underlies the catalytic efficiency and specificity of methionyl-tRNA synthetase.

Mimicking Transition States for Catalysis

The catalytic activity of an enzyme is intrinsically linked to its ability to stabilize the high-energy transition state of a reaction. Understanding this transition state is therefore crucial for elucidating the enzyme's mechanism. Stable analogues of this compound are designed to mimic the geometry and electronic properties of the transient intermediates formed during the aminoacylation reaction catalyzed by MetRS.

Researchers have utilized various analogues of methionine and this compound to investigate the conformational changes that occur within the active site of Escherichia coli methionyl-tRNA synthetase during catalysis. By diffusing these analogues into crystals of the enzyme, high-resolution X-ray crystallographic structures of the enzyme-ligand complexes can be obtained. These structures provide snapshots of the enzyme at different stages of the reaction pathway.

For instance, studies have shown that the binding of methionine to MetRS induces conformational changes in the active site. Specific amino acid residues, such as Tyr15 and His301, play critical roles in this process. Tyr15 is involved in controlling the size of the hydrophobic pocket that accommodates the methionine side chain, while His301 appears to be important for the specific recognition of the sulfur atom in methionine. nih.gov

Furthermore, the structures of MetRS complexed with this compound analogues reveal how the enzyme shields the linkage between the methionine and adenosine moieties. nih.gov One particularly insightful study involved the use of a methionine analogue that mimics the tetrahedral carbon of the transition state in the aminoacylation reaction. The crystal structure of MetRS in complex with this analogue provided a detailed view of the enzyme's active site as it stabilizes this high-energy intermediate. nih.gov These findings are instrumental in building a comprehensive model of the catalytic cycle of MetRS, demonstrating how the enzyme manipulates the substrate and intermediate to facilitate the efficient synthesis of methionyl-tRNA.

Development of Methionyl-tRNA Synthetase Inhibitors for Biomedical Applications

The essential role of methionyl-tRNA synthetase in protein synthesis across all domains of life makes it an attractive target for the development of antimicrobial and other therapeutic agents. The strategy revolves around creating potent and specific inhibitors of this enzyme, thereby disrupting protein synthesis and inhibiting the growth of pathogenic organisms. This compound, as the intermediate of the enzyme-catalyzed reaction, serves as a logical scaffold for the design of such inhibitors.

A number of stable analogues of methionyl adenylate have been synthesized and evaluated for their inhibitory activity against MetRS from various organisms, including bacteria, fungi, and humans. These analogues are typically designed to be non-hydrolyzable, meaning they bind tightly to the active site of the enzyme without being processed further in the reaction.

One study detailed the design and synthesis of four stable analogues of methionyl adenylate. nih.gov These compounds were found to be potent inhibitors of the aminoacylation activity of MetRS isolated from Escherichia coli, Mycobacterium tuberculosis, Saccharomyces cerevisiae, and humans. nih.gov The inhibitory activity of these analogues highlights their potential as broad-spectrum antimicrobial agents. However, it is noteworthy that in this particular study, the growth inhibition effect was observed only against E. coli. nih.gov This suggests that factors such as cell permeability and efflux pumps can influence the in vivo efficacy of these compounds.

The development of such inhibitors often involves a detailed structure-activity relationship (SAR) study, where different chemical modifications are made to the parent molecule to optimize its inhibitory potency and selectivity. For example, a series of methionine analogues, including L-methionine hydroxamate, have been synthesized and tested as inhibitors of E. coli MetRS. L-methionine hydroxamate was identified as a particularly effective inhibitor and demonstrated growth inhibition against several bacterial strains. nih.gov

The research into this compound analogues as MetRS inhibitors is a promising area for the discovery of new drugs to combat infectious diseases. The data gathered from these studies, including inhibitory constants (Ki) and minimum inhibitory concentrations (MIC), are crucial for guiding the development of the next generation of antibiotics.

| Compound | Target Organism/Enzyme | Inhibitory Activity (Ki/IC50) | Reference |

| This compound analogue 1 | E. coli MetRS | Potent inhibitor | nih.gov |

| This compound analogue 2 | M. tuberculosis MetRS | Potent inhibitor | nih.gov |

| This compound analogue 3 | S. cerevisiae MetRS | Potent inhibitor | nih.gov |

| This compound analogue 4 | Human MetRS | Potent inhibitor | nih.gov |

| L-methionine hydroxamate | E. coli MetRS | Ki = 19 µM | nih.gov |

Methodologies for Studying Methioninyl Adenylate Biochemistry

The study of methioninyl adenylate, a key intermediate in protein biosynthesis, relies on a combination of sophisticated biochemical and biophysical techniques. These methodologies are essential for elucidating the structure, formation, and interaction of this transient molecule within the active site of methionyl-tRNA synthetase (MetRS).

Structural Determination Techniques

X-ray Crystallography

X-ray crystallography is a cornerstone technique for visualizing the three-dimensional structure of methionyl-tRNA synthetase in complex with its substrates and intermediates, including analogues of this compound. By crystallizing the enzyme with stable analogues of this reactive intermediate, researchers can capture high-resolution snapshots of the active site, revealing the precise atomic interactions that govern substrate recognition and catalysis.

In a notable study, various methionine and this compound analogues were diffused into crystals of the monomeric form of Escherichia coli methionyl-tRNA synthetase. The resulting complex structures were solved at resolutions below 1.9 Å. nih.gov These structures provided critical insights, demonstrating how the enzyme shields the region joining the methionine and adenosine (B11128) moieties in the adenylate. nih.gov Furthermore, crystallographic studies have been instrumental in understanding the conformational changes that occur within the active site upon binding of methionine and the subsequent formation of the adenylate. nih.gov

For instance, the structure of MetRS complexed with a methionine analogue that mimics the tetrahedral carbon of the transition state during the aminoacylation reaction has been solved, offering a glimpse into the catalytic mechanism. nih.gov High-resolution crystal structures have also been obtained for engineered MetRS mutants in complex with both α-methionine and its noncanonical counterpart β-methionine, showing how the enzyme's active site can be redesigned to accommodate different substrates. researchgate.net The process often involves producing selenomethionine-labeled proteins to aid in solving the phase problem inherent in X-ray crystallography, a method that has become a standard in modern structural biology. nih.gov

| Complex | PDB ID | Resolution (Å) | Key Findings |

|---|---|---|---|

| MetRS with Methioninol Adenylate Analogue | 1PG0 | 1.85 | Reveals shielding of the anhydride (B1165640) bond and positioning of key active site residues. nih.gov |

| MetRS with Methionine Sulfoximine Adenylate Analogue | 1PG2 | 1.80 | Illustrates interactions mimicking the transition state of adenylate formation. nih.gov |

| Engineered MetRS with β-Methionine | N/A | High | Demonstrates retention of the predicted active conformation of a noncanonical amino acid. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the inherent instability of this compound makes its direct study by Nuclear Magnetic Resonance (NMR) spectroscopy challenging, NMR is a powerful tool for probing the interactions between MetRS and its substrates, methionine and ATP, which lead to the formation of the adenylate. NMR can provide detailed information about the binding events, conformational changes, and dynamics of the enzyme in solution. nih.govnih.gov

A common approach involves isotopic labeling of the enzyme or the ligands. For example, truncated E. coli methionyl-tRNA synthetase has been labeled with [methyl-¹³C]methionine. nih.gov By monitoring the chemical shifts of the ¹³C-enriched methyl resonances of the 17 methionine residues in the enzyme, researchers can track the binding of ligands to the active site. Titration experiments, where ligands like various amino acids and ATP are added to the labeled enzyme, allow for the determination of dissociation constants (Kd) that are consistent with those obtained from kinetic and binding assays. nih.gov This confirms that the observed interactions in the NMR experiment are occurring at the active site and are relevant to the catalytic process. nih.gov

These studies provide insights into which specific methionine residues within the enzyme's structure are affected by ligand binding, mapping out the allosteric and direct effects of substrate association that precede the formation of this compound. nih.gov The ability of NMR to study proteins in a solution state also offers a complementary perspective to the static picture provided by X-ray crystallography. nih.gov

Computational and Bioinformatics Approaches

Computational methods are indispensable for complementing experimental data, providing dynamic models of enzyme-intermediate complexes, and guiding further experimental work such as mutagenesis.

Molecular Docking and Homology Modeling

In the absence of an experimental structure for a particular MetRS, homology modeling can be used to build a reliable three-dimensional model based on the known structure of a related enzyme. For instance, a homology model of Proteus mirabilis MetRS was constructed using the crystal structure of E. coli MetRS as a template. researchgate.net

Once a model of the enzyme is available, molecular docking can be employed to predict the binding mode of ligands, including this compound or its analogues, within the active site. This technique computationally places a ligand into the binding site of a protein and scores the different poses based on their predicted binding affinity. For the P. mirabilis MetRS model, docking studies were used to generate protein-ligand complexes, with the active site defined by amino acids known to form the methionyl-AMP pocket from the aligned E. coli structure. researchgate.net These computational predictions can then be used to rationalize experimental findings or to guide the design of new enzyme inhibitors or engineered enzymes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of biological macromolecules, offering a "computational microscope" to view the dynamic events that are crucial for enzyme function. MD simulations have been performed on E. coli MetRS to understand the communication pathways between the amino acid activation site and the anticodon recognition site, which are separated by a significant distance. nih.gov

These simulations were carried out on the enzyme in four different states:

Unbound MetRS

MetRS complexed with this compound (MetAMP)

MetRS in complex with tRNA(fMet)

MetRS in complex with both tRNA(fMet) and MetAMP nih.gov

| System Designation | Components | Primary Observation from Simulation |

|---|---|---|

| A | Unbound MetRS | Baseline dynamics of the apoenzyme. nih.gov |

| B | MetRS + this compound (MetAMP) | Localized conformational changes in the active site upon intermediate formation. nih.gov |

| C | MetRS + tRNA(fMet) | Conformational adjustments upon tRNA binding. nih.gov |

| D | MetRS + tRNA(fMet) + MetAMP | Significant global conformational change, indicating a unique communication path is established. nih.gov |

Mutagenesis and Enzyme Engineering Techniques

Mutagenesis and enzyme engineering are experimental approaches used to probe the roles of specific amino acid residues and to alter the function of enzymes like MetRS. By systematically changing the amino acid sequence, researchers can investigate the contributions of individual residues to substrate binding, catalysis, and the formation of this compound. nih.gov

Site-directed mutagenesis allows for the targeted substitution of specific amino acids. Studies on E. coli MetRS have identified mutations near the catalytic site that impact translation rates, highlighting the importance of these residues in the enzyme's function. nih.gov

Furthermore, protein engineering techniques have been used to create modified enzymes with novel properties. For example, a computational protein design method was used to redesign MetRS to increase its activity towards β-methionine. researchgate.net This involved a Monte Carlo exploration of the sequence space in the active site, leading to the prediction of several enzyme variants. researchgate.net Eleven of these predicted variants were experimentally tested, and all showed detectable activity for β-methionine adenylation, demonstrating the power of combining computational design with experimental validation. researchgate.net Another engineering approach involves creating a chimeric protein, such as a MetRS-β-galactosidase fusion protein, which simplifies the purification of mutated enzymes, especially those with very low catalytic activity. nih.gov

Biological and Pathological Implications of Methioninyl Adenylate Pathway Modulation

Role in Methionine Metabolism and Associated Cellular Processes

Methionine metabolism is a critical hub for numerous cellular functions. A primary fate of methionine is its conversion to S-adenosylmethionine (SAM), a universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. creative-proteomics.com These methylation reactions are fundamental for regulating gene expression and cellular signaling. creative-proteomics.com The methionine cycle is also intricately linked to the folate cycle and the transsulfuration pathway. creative-proteomics.com In the transsulfuration pathway, homocysteine, a product of SAM-dependent methylation reactions, is converted to cysteine. creative-proteomics.com Cysteine is a key precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant.

The integrity of the methionine metabolic pathway is crucial for maintaining cellular redox homeostasis. Glutathione plays a pivotal role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS). Consequently, disruption of the methioninyl adenylate pathway, either through methionine deprivation or inhibition of MetRS, can impede the synthesis of cysteine and, subsequently, glutathione.

A prolonged deficiency of sulfur-containing amino acids can impair antioxidant capacity and lead to a specific form of programmed cell death known as ferroptosis. nih.gov Ferroptosis is characterized by iron-dependent accumulation of lipid peroxides. nih.govnih.govmdpi.com Research has demonstrated that depriving cells of both cysteine and methionine can trigger ferroptosis by depleting intracellular glutathione. nih.gov This sensitization of cells, particularly cancer cells, to ferroptosis through the dietary restriction of cysteine and methionine is an area of active investigation. ebi.ac.uk For instance, depriving glioma cells of cysteine and methionine has been shown to synergize with GPX4 inhibitors (which block the main enzyme that uses GSH to neutralize lipid peroxides) to enhance ferroptotic cell death. ebi.ac.uk

Impact on Cellular Growth and Proliferation

As protein synthesis is a prerequisite for cell division and growth, the modulation of the this compound pathway directly impacts these processes. Inhibition of MetRS blocks the production of methionyl-tRNAMet, effectively shutting down translation and leading to cell cycle arrest or cell death. patsnap.com When the level of charged tRNAMet falls below a critical threshold, the rate of cell growth is proportionally reduced. nih.gov

A significant number of cancer cell types exhibit a heightened dependence on an external supply of methionine, a phenomenon known as "methionine dependency." Unlike normal cells, which can often synthesize methionine from homocysteine, many malignant cells lack this capability and are thus selectively vulnerable to methionine restriction. nih.govresearchgate.net This metabolic vulnerability makes the this compound pathway an attractive target for cancer therapy.

Studies have shown that high concentrations of methionine can paradoxically inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. nih.govnih.govnih.gov This inhibitory effect is sometimes linked to the status of the p53 tumor suppressor gene, with high methionine concentrations suppressing the expression of wild-type p53. nih.govnih.gov Conversely, dietary methionine restriction has also been shown to inhibit the proliferation and growth of several types of cancer cells while leaving normal cells unaffected. nih.gov This selective cytotoxicity provides a therapeutic window for targeting cancer cells by modulating methionine availability or the activity of MetRS. patsnap.comnih.gov

| Cancer Type | Cell Line | Modulation | Observed Effect | Associated Finding |

|---|---|---|---|---|

| Breast Cancer | MCF-7 | Excess Methionine (5-10 g/L) | Suppressed cell growth and proliferation | Down-regulation of p53 expression nih.gov |

| Prostate Cancer | LNCaP (wild-type p53) | Excess Methionine (1-5 mg/mL) | Inhibited cell growth and proliferation | Inhibited native p53 expression nih.gov |

| Prostate Cancer | DU-145 (mutant p53) | Excess Methionine (1-5 mg/mL) | No significant effect on growth | Mutated p53 expression was not altered nih.gov |

| Pancreatic Cancer | HPAC (wild-type p53) | Excess Methionine | Reduced proliferation, increased apoptosis | Accumulation of cells in G0/G1 and S phases nih.gov |

| Pancreatic Cancer | BXPC-3 (mutant p53) | Excess Methionine | Reduced proliferation | Accumulation of cells in the S phase nih.gov |

The impact of MetRS inhibitors on cell growth can be either reversible or irreversible, depending on the nature of the inhibitor's interaction with the enzyme.

Reversible Inhibition : Most inhibitors under development are reversible. They bind to the enzyme through non-covalent interactions and can dissociate, allowing the enzyme to regain activity if the inhibitor concentration decreases. This typically leads to a bacteriostatic or cytostatic effect, where cell growth is halted but can resume upon removal of the drug. Reversible inhibitors can be:

Competitive : These inhibitors, such as REP8839, bind to the active site of MetRS and compete with the natural substrate, methionine. asm.orgnih.gov

Uncompetitive : These inhibitors bind only to the enzyme-substrate complex. The inhibition of MetRS by REP8839 was found to be uncompetitive with respect to ATP, meaning it binds more effectively when ATP is already present in the active site. asm.orgnih.gov

Mixed/Non-competitive : These inhibitors can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site.

Irreversible Inhibition : These inhibitors typically form a stable, covalent bond with the enzyme, permanently inactivating it. This leads to a cytotoxic or bactericidal effect, as the cell cannot recover enzyme function and must synthesize new enzymes. The development of irreversible inhibitors requires careful design to ensure target specificity and minimize off-target toxicity.

Significance in Microbial Physiology and Pathogenicity

In bacteria, as in eukaryotes, protein synthesis is an essential process for survival, making it a prime target for antibiotics. The this compound pathway, being integral to this process, is of great significance in microbial physiology. frontiersin.orgnih.gov Perturbations in this pathway, for example through mutations in the metG gene that encodes MetRS, can affect translation rates and have been linked to phenomena such as antibiotic persistence, where a subpopulation of bacteria survives lethal antibiotic exposure. frontiersin.orgnih.gov

The bacterial MetRS enzyme is an attractive and validated target for the development of new antibiotics. nih.govasm.org Crucially, there are significant structural differences between the MetRS enzymes found in bacteria (prokaryotic) and those in the cytoplasm of mammalian cells (eukaryotic). patsnap.comnih.gov This divergence allows for the design of inhibitors that selectively target the bacterial enzyme, minimizing effects on the human host and reducing the risk of side effects. patsnap.comnih.gov

Several potent and selective inhibitors of bacterial MetRS have been developed, showing particular efficacy against Gram-positive pathogens like Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, and Enterococcus species. asm.orgnih.govasm.org Targeting the catalytic domain of MetRS is a promising strategy, as it may be less prone to the rapid development of resistance compared to targeting the enzyme's editing domain. nih.gov

| Inhibitor | Target Organisms | Mechanism of Action | Key Findings |

|---|---|---|---|

| REP8839 | Gram-positive bacteria (S. aureus, S. pyogenes) | Selective inhibitor of MetRS; competitive with methionine, uncompetitive with ATP asm.orgnih.gov | Potent activity against MRSA and mupirocin-resistant strains. asm.org High selectivity (>1,000,000-fold) for bacterial vs. human cytoplasmic MetRS. nih.gov |

| MRS-2541 | Gram-positive bacteria (S. aureus, S. pyogenes, Enterococcus spp.) | Selective inhibitor of MetRS | MIC values ranging from 0.063 to 0.5 µg/mL. asm.org Inactive against Gram-negative bacteria. asm.org Bacteriostatic effect. asm.org |

| Diaryl diamines | Trypanosoma brucei (protozoan parasite) | Inhibitor of parasite MetRS | Potent activity against the parasite with high selectivity over mammalian cells. researchgate.net |

While targeting MetRS is a promising antibiotic strategy, bacteria can develop resistance through mutations in the MetRS gene. However, these resistance-conferring mutations often come at a biological cost, leading to substantially impaired catalytic activity of the mutant enzyme. asm.orgnih.gov This reduced enzymatic fitness can result in slower growth for the resistant bacterial strains, potentially limiting their clinical impact. asm.org